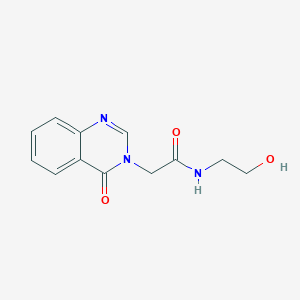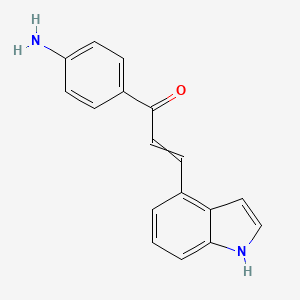![molecular formula C45H30N2O10 B12463006 4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID is a complex organic molecule It features multiple aromatic rings and functional groups, including carboxylic acid and isoindoline-dione moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of Isoindoline-Dione Moieties: The synthesis begins with the formation of isoindoline-dione structures through the reaction of phthalic anhydride with primary amines under acidic conditions.
Coupling Reactions: The isoindoline-dione intermediates are then coupled with phenolic compounds using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The isoindoline-dione moieties can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylate salts, aldehydes
Reduction: Isoindoline derivatives
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its complex structure and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: is similar to other compounds with isoindoline-dione and carboxylic acid groups, such as:
Uniqueness
The uniqueness of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
特性
分子式 |
C45H30N2O10 |
|---|---|
分子量 |
758.7 g/mol |
IUPAC名 |
4-[5-[4-[2-[4-[2-(4-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]propan-2-yl]phenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C45H30N2O10/c1-45(2,27-7-15-31(16-8-27)56-33-19-21-35-37(23-33)41(50)46(39(35)48)29-11-3-25(4-12-29)43(52)53)28-9-17-32(18-10-28)57-34-20-22-36-38(24-34)42(51)47(40(36)49)30-13-5-26(6-14-30)44(54)55/h3-24H,1-2H3,(H,52,53)(H,54,55) |
InChIキー |
VTEPRQXFAIQGKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=C(C=C8)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


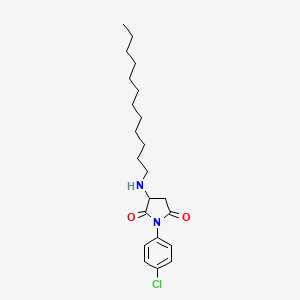
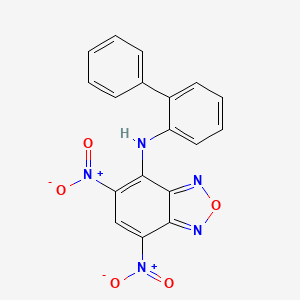
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
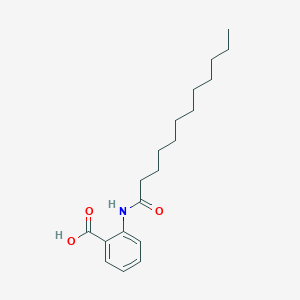
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)
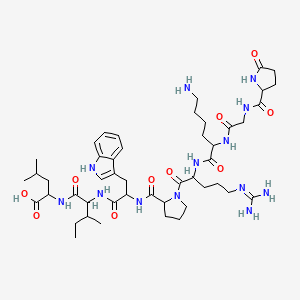
![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
